3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the cyclohexyl moiety further enhances its potential interactions with biological targets.
Pharmacological Profile
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds containing the triazole moiety have been shown to exhibit significant antimicrobial properties. Triazoles are known to inhibit fungal growth and possess antibacterial effects against various pathogens. Studies indicate that derivatives of 1,2,4-triazoles can act as potent inhibitors against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The triazole-pyridazine framework has been investigated for its anticancer potential. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and modulate immune responses .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in cell proliferation and survival, such as kinases and phosphatases.
- Receptor Modulation : The structure suggests potential interactions with various receptors (e.g., GABA-A receptors), influencing neurotransmission and inflammation .
- DNA Intercalation : Some triazole derivatives have shown the ability to intercalate DNA, disrupting replication processes in cancer cells .
Case Studies
Several studies have highlighted the biological activity of triazole-containing compounds similar to this compound:
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-30-19-9-5-8-18(16-19)23-26-25-20-11-13-22(27-28(20)23)31-15-14-24-21(29)12-10-17-6-3-2-4-7-17/h5,8-9,11,13,16-17H,2-4,6-7,10,12,14-15H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGATRGZHDUTBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CCC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.